ent-Epicatechin-(4alpha->6)-ent-epicatechin

CAS No.: 12798-59-3

Cat. No.: VC7835871

Molecular Formula: C30H26O12

Molecular Weight: 578.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12798-59-3 |

|---|---|

| Molecular Formula | C30H26O12 |

| Molecular Weight | 578.5 g/mol |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

| Standard InChI | InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2 |

| Standard InChI Key | GMISZFQPFDAPGI-UHFFFAOYSA-N |

| SMILES | C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

| Canonical SMILES | C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

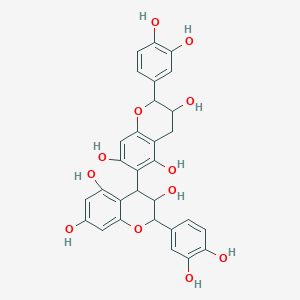

ent-Epicatechin-(4alpha->6)-ent-epicatechin (Procyanidin B7) is a dimeric flavan-3-ol with the molecular formula and a molecular weight of 578.5 g/mol . Its structure comprises two epicatechin units linked via an α-4→6 interflavan bond, distinguishing it from β-linked procyanidins. The stereochemistry at the C-4 position (alpha configuration) and the enantiomeric nature of the constituent monomers contribute to its distinct physicochemical properties .

The NMR data from plasma-treated (–)-epicatechin derivatives provide a framework for understanding the structural nuances of similar oligomers. For instance, methylenetrisepicatechin (a trimer) exhibits characteristic proton signals at δ 4.71 (br s) for C-2 and δ 2.78 (dd) for C-4, with carbon shifts at δ 80.3 (C-2) and δ 29.3 (C-4) . These spectral patterns underscore the importance of methylene bridges and hydroxylation patterns in dictating reactivity and bioactivity.

Stereochemical Considerations

The "ent-" prefix denotes the enantiomeric form of epicatechin, reversing the configuration at chiral centers. This enantiomerism influences molecular interactions with biological targets, such as enzymes and receptors. Comparative studies between α- and β-linked procyanidins reveal that α-linkages, as in ent-Epicatechin-(4alpha->6)-ent-epicatechin, enhance conformational flexibility, potentially improving binding affinity to proteins involved in inflammatory pathways .

Natural Occurrence and Biosynthesis

Plant Sources

ent-Epicatechin-(4alpha->6)-ent-epicatechin has been isolated from Davallia trichomanoides, Crataegus laevigata, and Davallia mariesii . These plants are traditionally used in herbal medicine for their cardiovascular and anti-inflammatory properties, suggesting a role for this compound in their therapeutic effects. In Crataegus species, it coexists with other procyanidins, contributing to the antioxidant capacity of hawthorn extracts .

Biosynthetic Pathways

The biosynthesis of procyanidins involves the polymerization of flavan-3-ol monomers via oxidative coupling. Enzymes such as laccases and peroxidases catalyze the formation of interflavan bonds, with regio- and stereoselectivity determined by plant-specific isoforms . The α-4→6 linkage in ent-Epicatechin-(4alpha->6)-ent-epicatechin likely arises from stereochemical control during polymerization, though detailed mechanistic studies remain scarce.

Synthetic and Isolation Methods

Plasma-Induced Oligomerization

Recent advances in semi-synthesis utilize cold plasma to induce oligomerization of (–)-epicatechin . This method generates novel trimers like methylenetrisepicatechin and isomethylenetrisepicatechin, which share structural motifs with ent-Epicatechin-(4alpha->6)-ent-epicatechin. Plasma treatment facilitates methylene bridge formation between monomers, yielding products with enhanced anti-inflammatory activity compared to the parent compound .

Chromatographic Isolation

From natural sources, ent-Epicatechin-(4alpha->6)-ent-epicatechin is isolated via column chromatography using Sephadex LH-20 and reverse-phase C18 resins . HPLC-UV and LC-MS analyses confirm purity, with characteristic UV maxima at 280 nm and ESI-MS peaks at m/z 579 [M+H] .

Pharmacological Activities

Anti-Inflammatory Effects

In LPS-stimulated RAW 264.7 macrophages, structurally analogous trimers (e.g., methylenetrisepicatechin) inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression at IC values of 10–20 μM . These compounds suppress NF-κB activation and MAPK signaling, mechanisms likely shared by ent-Epicatechin-(4alpha->6)-ent-epicatechin given its structural similarity .

Antioxidant Capacity

Procyanidins scavenge reactive oxygen species (ROS) via phenolic hydroxyl groups. ent-Epicatechin-(4alpha->6)-ent-epicatechin’s dimeric structure enhances radical stabilization compared to monomers, as evidenced by ORAC assays showing 2–3-fold higher activity than (–)-epicatechin .

Cardiovascular Benefits

In vitro studies demonstrate vasorelaxant effects mediated by endothelial NO synthase (eNOS) activation. ent-Epicatechin-(4alpha->6)-ent-epicatechin increases cyclic GMP levels in aortic rings, suggesting utility in hypertension management .

Applications and Future Directions

Challenges in Drug Development

Poor oral bioavailability and rapid metabolism limit therapeutic application. Nanoencapsulation and prodrug strategies are under investigation to enhance pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume